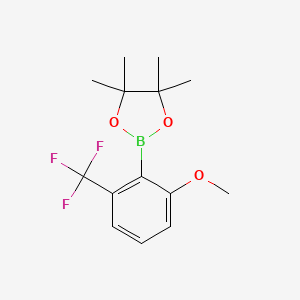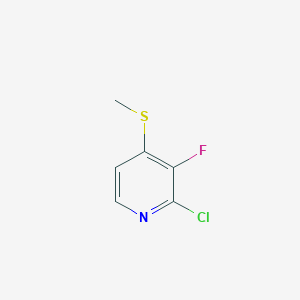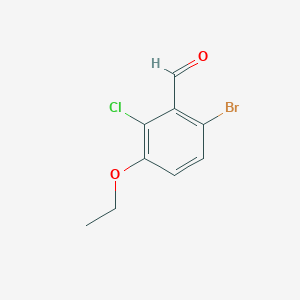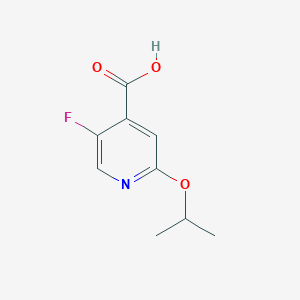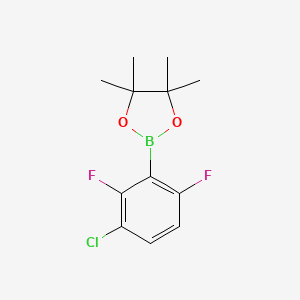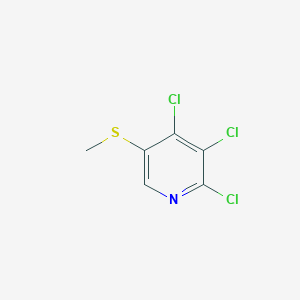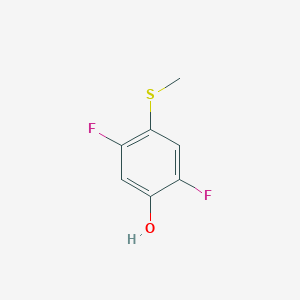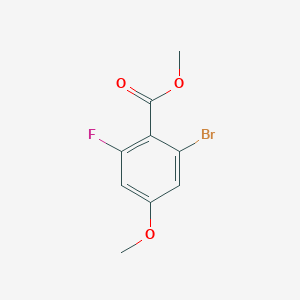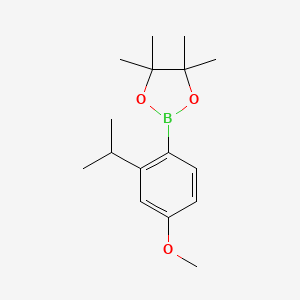
2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-55-6 . It has a molecular weight of 276.18 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The IUPAC name of this compound is 2-(2-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The Inchi Code is 1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.18 . It is stored at temperatures between 2-8°C and is in liquid form .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound is used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Organotrifluoroborate
The compound can be used in the preparation of organotrifluoroborate . The methodology cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol .
Inverse-Electron-Demand Diels-Alder Reaction
It is used in the inverse-electron-demand Diels-Alder reaction . This reaction is a variant of the Diels-Alder reaction, a method for diene synthesis.
Simmons-Smith Cyclopropanation Reaction
The compound is used in the Simmons-Smith cyclopropanation reaction . This reaction is a method for the formation of cyclopropane rings.
Polyene Cyclization
It is used in polyene cyclization , a reaction that forms cyclic compounds from polyenes.
Stereoselective Aldol Reactions
The compound is used in stereoselective aldol reactions . These reactions are a powerful tool for the formation of carbon–carbon bonds in an enantioselective manner.
Grubbs Cross-Metathesis Reaction
It is used in the Grubbs cross-metathesis reaction . This reaction is a method for the formation of unsaturated bonds.
Preparation of Therapeutic Kinase and Enzymatic Inhibitors
Lastly, it is used in the preparation of various therapeutic kinase and enzymatic inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Mecanismo De Acción
Target of Action
The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester, also known as 2-(2-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of cyclic and acyclic organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, certain boronic acids and pinacol boronic esters are known to decompose in air or are liquids or low melting solids , which could impact the handling and storage of these reagents. Furthermore, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxy-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERUOIKTNHOKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

